4-Chlorobenzaldehyde-2,3,5,6-d4
Overview
Description
4-Chlorobenzaldehyde-2,3,5,6-d4 is a deuterated form of 4-chlorobenzaldehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound is often used in research as a stable isotope-labeled compound, which can be useful in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4 typically involves the deuteration of 4-chlorobenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and isotopic purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoic acid.
Reduction: It can be reduced to form 4-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzaldehyde-2,3,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthetic Chemistry: Used in the synthesis of deuterated compounds for studying reaction mechanisms and kinetics.
Biological Research: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Pharmaceutical Research: Used in drug development to study the pharmacokinetics and metabolism of deuterated drugs
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde-2,3,5,6-d4 is primarily related to its role as a stable isotope-labeled compound. The incorporation of deuterium atoms can affect the compound’s physical and chemical properties, such as bond strength and reaction rates. This makes it useful for studying reaction mechanisms and metabolic pathways. The deuterium atoms act as tracers, allowing researchers to follow the compound’s behavior in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: The non-deuterated form of 4-Chlorobenzaldehyde-2,3,5,6-d4.
4-Chlorobenzyl alcohol: A reduced form of 4-chlorobenzaldehyde.
4-Chlorobenzoic acid: An oxidized form of 4-chlorobenzaldehyde
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for precise tracking and analysis in various research fields, making it a valuable tool for studying complex chemical and biological systems .
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPYQKSLYISFPO-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584010 | |
Record name | 4-Chloro(~2~H_4_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62285-59-0 | |
Record name | 4-Chlorobenzaldehyde-2,3,5,6-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62285-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro(~2~H_4_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62285-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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